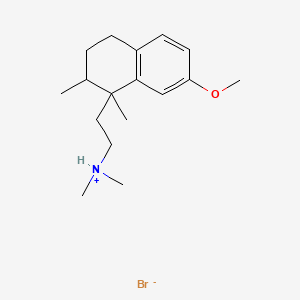
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including dimethylamino, methoxy, and tetrahydronaphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide involves several steps. One common method includes the alkylation of 7-methoxy-1,2,3,4-tetrahydronaphthalene with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to methylation using methyl iodide to obtain the final product. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the dimethylamino group, leading to the formation of a simpler naphthalene derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide or alkyl halides in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the methoxy group can participate in hydrophobic interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethyl-1-(2-dimethylaminoethyl)-4-methylpiperazine
- N,N-Dimethyl-1,2-ethanediamine
- Trans-1,2-bis(methylamino)cyclohexane
Uniqueness
Compared to similar compounds, 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide is unique due to its tetrahydronaphthalene core, which imparts specific chemical and biological properties. The presence of the methoxy group also distinguishes it from other dimethylaminoethyl derivatives, providing additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
63766-05-2 |
|---|---|
Formule moléculaire |
C17H28BrNO |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-(7-methoxy-1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C17H27NO.BrH/c1-13-6-7-14-8-9-15(19-5)12-16(14)17(13,2)10-11-18(3)4;/h8-9,12-13H,6-7,10-11H2,1-5H3;1H |
Clé InChI |
FSXMGONPCZWNEI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1(C)CC[NH+](C)C)C=C(C=C2)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



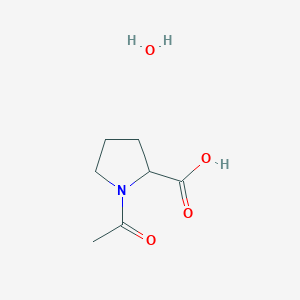


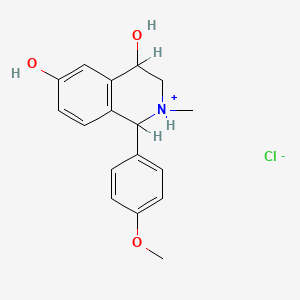
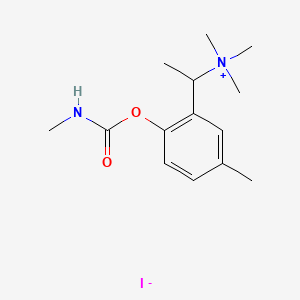
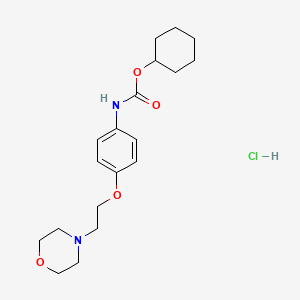
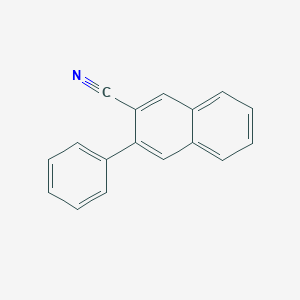

![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)

![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)

